molecular formula C17H15N3OS2 B6519552 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-07-4

3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519552
CAS RN: 896365-07-4
M. Wt: 341.5 g/mol
InChI Key: GOXRTEQSACWGHZ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (ESTB) is a novel compound with potential applications in pharmaceutical and biomedical research. It is a derivative of 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide (PTB), a compound that has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. ESTB has a similar structure to PTB, but with an additional ethylsulfanyl group attached to the nitrogen atom, which may confer additional biological activity.

Scientific Research Applications

3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit bacterial growth. In addition, this compound has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and other physiological processes.

Mechanism of Action

The exact mechanism of action of 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) enzymes, which are involved in inflammation and other physiological processes. In addition, this compound has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell and animal models. In cell culture studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In animal models, this compound has been shown to reduce inflammation and improve wound healing. In addition, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and other physiological processes.

Advantages and Limitations for Lab Experiments

3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a suitable solvent before use. In addition, this compound can be toxic in high concentrations, so it must be handled with care.

Future Directions

There are many potential future directions for research on 3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. For example, further studies are needed to better understand the mechanism of action of this compound and to determine its potential therapeutic applications. In addition, more research is needed to explore the potential side effects of this compound and to identify any potential drug-drug interactions. Finally, further studies are needed to explore the potential of this compound as a diagnostic tool, as well as its potential uses in drug delivery.

Synthesis Methods

3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be synthesized by a two-step process, beginning with the reaction of 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide (PTB) with ethylsulfanyl chloride. The reaction of PTB and ethylsulfanyl chloride yields an intermediate product, 4-pyridin-2-yl-1,3-thiazol-2-ylbenzamide ethylsulfanyl chloride (PTB-ESCl), which is then reacted with an amine to form this compound. The reaction of PTB with ethylsulfanyl chloride is a nucleophilic substitution reaction, while the reaction of PTB-ESCl with an amine is an elimination reaction.

properties

IUPAC Name

3-ethylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-13-7-5-6-12(10-13)16(21)20-17-19-15(11-23-17)14-8-3-4-9-18-14/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXRTEQSACWGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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